molecular formula C10H9N3O3 B8448916 5-(2'-Methylimdazol-1-yl)-2-nitrophenol

5-(2'-Methylimdazol-1-yl)-2-nitrophenol

Cat. No. B8448916
M. Wt: 219.20 g/mol
InChI Key: HGNLQVGPAIXQAT-UHFFFAOYSA-N
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Patent
US06958356B2

Procedure details

A solution of 5-fluoro-2-nitrophenol (2.03 g) and 2-methylimidazole (2.14 g) in CH3CN (50 mL) was stirred at reflux under N2 for 16 h. The solvent was removed and the residue was purified by chromatography on silica gel with 0-10% MeOH in CH2Cl2 to give 2.21 g of 5-(2′-methylimdazol-1-yl)-2-nitrophenol. ESI mass spectrum z (rel. intensity) 220.1 (M+H, 100).
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([OH:8])[CH:7]=1.[CH3:12][C:13]1[NH:14][CH:15]=[CH:16][N:17]=1>CC#N>[CH3:12][C:13]1[N:14]([C:2]2[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([OH:8])[CH:7]=2)[CH:15]=[CH:16][N:17]=1

Inputs

Step One
Name
Quantity
2.03 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)O)[N+](=O)[O-]
Name
Quantity
2.14 g
Type
reactant
Smiles
CC=1NC=CN1
Name
Quantity
50 mL
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under N2 for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel with 0-10% MeOH in CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
CC=1N(C=CN1)C=1C=CC(=C(C1)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.21 g
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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